

Application Notes and Protocols for (+/-)-Tebuconazole-D4 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: (+/-)-Tebuconazole-D4

Cat. No.: B15378686

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Introduction

(+/-)-Tebuconazole is a widely used triazole fungicide in agriculture. Understanding its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for assessing its potential risk to human and environmental health. **(+/-)-Tebuconazole-D4**, a deuterated analog of tebuconazole, serves as an excellent internal standard for quantitative bioanalysis in pharmacokinetic studies. Its nearly identical physicochemical properties to the parent compound, but distinct mass, allow for precise and accurate quantification by mass spectrometry, correcting for variability during sample preparation and analysis.^{[1][2][3]}

These application notes provide a comprehensive overview and detailed protocols for the use of **(+/-)-Tebuconazole-D4** in pharmacokinetic research.

Properties of (+/-)-Tebuconazole-D4

Property	Value
Chemical Formula	C ₁₆ H ₁₈ D ₄ ClN ₃ O
Molecular Weight	Approx. 311.88 g/mol
Isotopic Purity	Typically ≥98%
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as methanol, acetonitrile, and DMSO.

Application in Pharmacokinetic Studies

The primary application of **(+/-)-Tebuconazole-D4** is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of tebuconazole in biological matrices such as plasma, urine, and tissue homogenates.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, thereby improving the accuracy and precision of the measurement.[3]

Pharmacokinetic Parameters of Tebuconazole

The following table summarizes key pharmacokinetic parameters of tebuconazole observed in various species. These values can vary depending on the dose, route of administration, and experimental conditions.

Species	Dose and Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (t _{1/2}) (h)
Human	1.5 mg (oral)	Not specified	1.4	Not specified	7.8
Rat	20 mg/kg (oral)	~1500	2-4	~12000	30-40
Rabbit	Not specified	Not specified	Not specified	Not specified	~11.5

Note: This table is a compilation of data from various sources and should be used for reference only. Specific study parameters will influence the observed values.

Experimental Protocols

Plasma Sample Preparation for LC-MS/MS Analysis

This protocol outlines a typical protein precipitation method for the extraction of tebuconazole from plasma samples.

Materials:

- Blank plasma, calibration standards, and quality control (QC) samples
- **(+/-)-Tebuconazole-D4** internal standard working solution (e.g., 100 ng/mL in acetonitrile)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge
- HPLC vials

Procedure:

- Thaw plasma samples, calibration standards, and QCs to room temperature.
- Vortex each tube to ensure homogeneity.
- Pipette 100 µL of each sample, standard, or QC into a clean microcentrifuge tube.
- Add 10 µL of the **(+/-)-Tebuconazole-D4** internal standard working solution to each tube (except for blank matrix samples).

- Add 300 μ L of cold acetonitrile to each tube to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean HPLC vial.
- The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides typical parameters for the analysis of tebuconazole and **(+/-)-Tebuconazole-D4**. Instrument conditions should be optimized for the specific equipment used.

Liquid Chromatography (LC) Parameters:

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: 20-95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95-20% B
 - 3.1-5.0 min: 20% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L

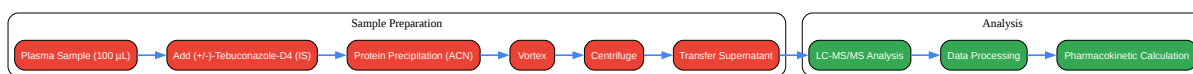
- Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Tebuconazole: m/z 308.2 \rightarrow 70.0 (Quantifier), m/z 308.2 \rightarrow 125.0 (Qualifier)[4]
 - **(+/-)-Tebuconazole-D4**: m/z 312.2 \rightarrow 74.0 (or other appropriate fragment depending on labeling pattern)
- Collision Energy (CE): Optimize for the specific instrument.
- Source Temperature: 500°C
- IonSpray Voltage: 5500 V

Visualizations

Experimental Workflow

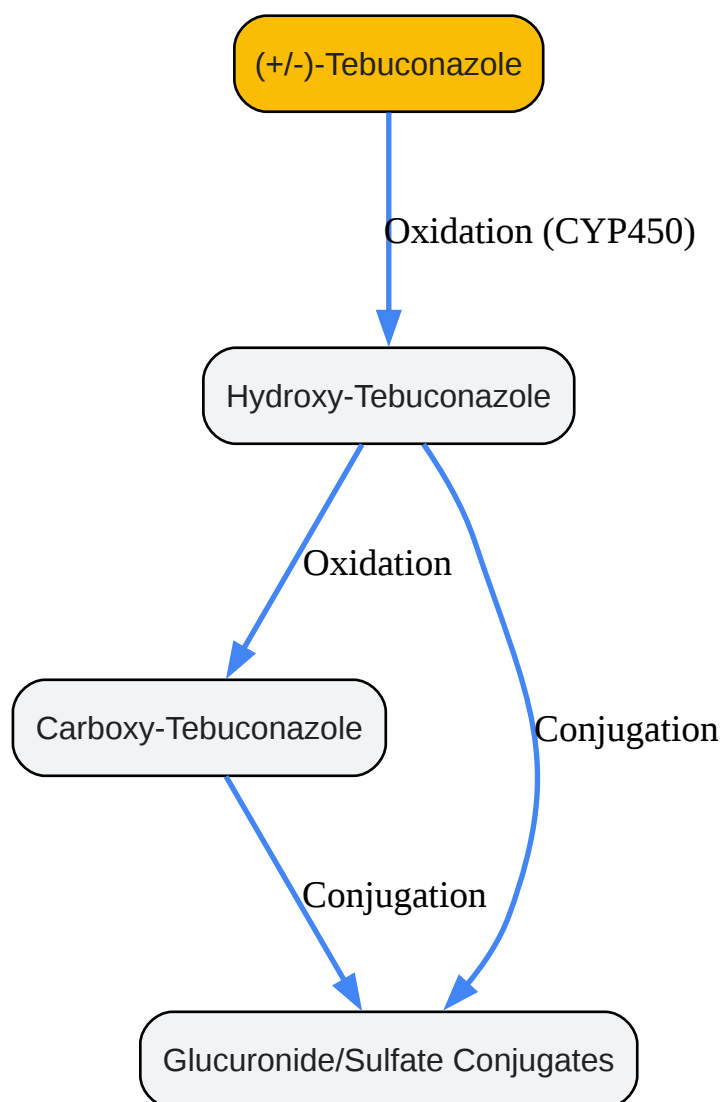


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Caption: Experimental workflow for pharmacokinetic analysis.

Tebuconazole Metabolic Pathway

The metabolism of tebuconazole primarily involves oxidation of the tert-butyl group, leading to the formation of hydroxy and carboxy metabolites.[5]



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Caption: Simplified metabolic pathway of tebuconazole.

Conclusion

(+/-)-Tebuconazole-D4 is an indispensable tool for accurate and reliable pharmacokinetic studies of tebuconazole. The detailed protocols and methodologies provided in these application notes offer a robust framework for researchers in drug development and environmental science to conduct high-quality bioanalytical studies. The use of a deuterated internal standard, coupled with optimized sample preparation and sensitive LC-MS/MS analysis, ensures the generation of precise data essential for understanding the ADME properties of tebuconazole.

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